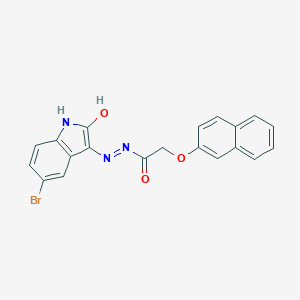

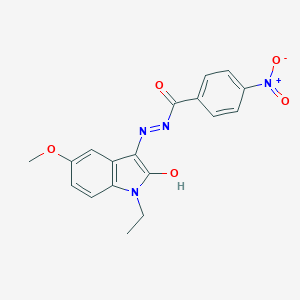

![molecular formula C19H22N2O2 B352499 (1-(4-(邻甲苯氧基)丁基)-1H-苯并[d]咪唑-2-基)甲醇 CAS No. 799266-61-8](/img/structure/B352499.png)

(1-(4-(邻甲苯氧基)丁基)-1H-苯并[d]咪唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole derivatives are a class of compounds that have a wide range of applications. They are key components to functional molecules that are used in a variety of everyday applications . The imidazole ring is a common feature in many important classes of compounds, including certain vitamins, pharmaceuticals, and synthetic materials .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can also vary widely. For example, the alcohols in (1-Methyl-1H-imidazol-2-yl) methanol derivatives were convertible into the carbonyl compounds via the corresponding quaternary salts .科学研究应用

药物化学与医药化学

咪唑类化合物,例如这种化合物,展现出广泛而显著的药理或生物活性 . 它们被制药公司广泛研究并应用于药物研发 . 它们被发现是各种酶的有效抑制剂,并具有治疗用途,包括抗糖尿病、抗癌、抗菌、抗寄生虫、止痛药、抗病毒、抗组胺药,以及神经、内分泌和眼科药物 .

活性聚合物的合成

这里提到的功能性 (甲基)丙烯酸酯作为一般反应性基团前体,提供“功能性酯”残基 . 这些单体的离去基团(活化基团)可以很容易地与携带所需反应性基团的醇和胺反应,因此,通常可以提供一个单一的反应步骤来合成活性聚合物 .

农用化学品

咪唑类杂环化合物用于各种应用,包括农用化学品 . 它们用于开发新的杀虫剂和除草剂。

荧光蛋白发色团

咪唑类化合物用于开发荧光蛋白发色团 . 这些是能够吸收一个波长的光然后以更长的波长重新发射的蛋白质,使其在各种生物研究应用中发挥作用。

天然产物

咪唑类化合物存在于天然产物中 . 它们用于天然产物的全合成 .

过氧化物酶体增殖物激活受体 (PPAR) 激动剂

开发了一种从取代的苯腈开始合成[4-(3-芳基-1,2,4-恶二唑-5-基甲基硫基)-2-甲基-苯氧基]乙酸的合成路线,这种化合物是δ/β型过氧化物酶体增殖物激活受体 (PPARδ/β) 的新型潜在激动剂

属性

IUPAC Name |

[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-15-8-2-5-11-18(15)23-13-7-6-12-21-17-10-4-3-9-16(17)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWMBRYMNOCMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322766 |

Source

|

| Record name | [1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809125 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

799266-61-8 |

Source

|

| Record name | [1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)

![N'-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]-3-phenylpropanehydrazide](/img/structure/B352457.png)

![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352459.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide](/img/structure/B352461.png)